2-(Cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
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Overview
Description
2-(Cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features a cinnamylsulfanyl group and a methoxyphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the quinazolinone core with a 4-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Cinnamylsulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-cancer and anti-inflammatory properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(Cinnamylsulfanyl)-3-phenyl-4(3H)-quinazolinone: Lacks the methoxy group, which may affect its biological activity.
2-(Cinnamylsulfanyl)-3-(4-hydroxyphenyl)-4(3H)-quinazolinone: Contains a hydroxy group instead of a methoxy group, which may alter its reactivity and biological properties.
Uniqueness
2-(Cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both the cinnamylsulfanyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H20N2O2S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C24H20N2O2S/c1-28-20-15-13-19(14-16-20)26-23(27)21-11-5-6-12-22(21)25-24(26)29-17-7-10-18-8-3-2-4-9-18/h2-16H,17H2,1H3/b10-7+ |
InChI Key |
VQTXSEAUOBUPFQ-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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